(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol is a chemical compound with the molecular formula C11H15NO It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds such as oxamniquine have been shown to target the dna of certain organisms .
Mode of Action
Subsequently, the ester spontaneously dissociates, and the resulting electrophilic reactant is capable of alkylation of schistosome DNA .
Biochemical Pathways
Related compounds have been shown to affect the nucleic acid metabolism of parasites .
Pharmacokinetics
Similar compounds like oxamniquine are well absorbed orally and are likely metabolized hepatically .
Result of Action
Similar compounds have been shown to cause a shift of worms from the mesenteric veins to the liver, where the male worms are retained; the female worms return to the mesentery but can no longer release eggs .
Action Environment
It’s known that similar compounds are stable under recommended storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol typically involves the reduction of 6-methylquinoline derivatives. One common method is the reduction of 6-methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction processes with optimization for yield and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline: A closely related compound with similar structural features and chemical properties.
1,2,3,4-Tetrahydroquinoline: Another related compound with a similar core structure but lacking the methyl and methanol groups.
Uniqueness
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol is unique due to the presence of both a methyl group and a methanol group on the tetrahydroquinoline core. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(6-methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-4-5-11-9(10(8)7-13)3-2-6-12-11/h4-5,12-13H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQLRTZMNSIYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCCC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.